6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Preparation Methods
The synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired carboxylic acid . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to purine bases, it is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and fused ring system. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Differing in the position of the nitrogen atoms in the ring system.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern.
1H-pyrazolo[1,5-a]pyridine: Featuring a different arrangement of the pyrazole and pyridine rings.
These compounds share structural similarities but differ in their chemical and biological properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(9-3-4)7(8(12)13)11-10-5/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
DDQLWLTYTCZFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NN2)C(=O)O)N=C1 |
Origin of Product |
United States |
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